molecular formula C11H21N3O2 B7931334 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7931334
M. Wt: 227.30 g/mol
InChI Key: UHOLDRZKLSBVJG-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide, also known by its CAS number 1401665-58-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and sources.

  • Molecular Formula : C11H21N3O2
  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]acetamide

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various biological effects, such as:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : It can modulate receptor activity, influencing physiological responses.

Antibacterial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Investigations into its structure-activity relationships (SAR) indicate that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines.

Neuroactive Properties

The compound's structure suggests potential neuroactive properties. Similar compounds have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This raises the possibility that this compound could influence mood and cognitive functions.

Case Studies and Research Findings

StudyFindings
Antibacterial Study A series of pyrrolidine derivatives were tested for antibacterial activity. Compounds with similar structures showed MIC values as low as 0.41 µg/mL against resistant strains like MRSA .
Cytotoxicity Assay In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential .
Neuropharmacological Evaluation Compounds related to this compound were assessed for their effects on dopamine receptors, indicating potential for treating neurological disorders .

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLDRZKLSBVJG-PEHGTWAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(C1)C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.